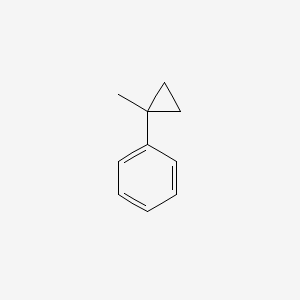![molecular formula C14H21N3O B8590631 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B8590631.png)
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone: is an organic compound that features a piperazine ring substituted with an acetyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Acetylation: The piperazine ring is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Substitution: The final step involves the substitution of the piperazine ring with a methyl group and the attachment of the aniline moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Wirkmechanismus
The mechanism of action of 1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(1R,3S)-3-(4-Acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide
- Methyl 4-(4-Acetylpiperazin-1-yl)benzoate
- 3-(4-Methylpiperazin-1-yl)propanoic acid
Uniqueness
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and methyl groups, along with the aniline moiety, contribute to its versatility in various applications.
Eigenschaften
Molekularformel |
C14H21N3O |
|---|---|
Molekulargewicht |
247.34 g/mol |
IUPAC-Name |
1-[4-[(3-amino-5-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-11-7-13(9-14(15)8-11)10-16-3-5-17(6-4-16)12(2)18/h7-9H,3-6,10,15H2,1-2H3 |
InChI-Schlüssel |
LBQKKAJFYZWDQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)N)CN2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, tetrahydro-2-[(6-iodohexyl)oxy]-](/img/structure/B8590563.png)
![2-(p-Tolyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8590571.png)

![6-Bromo-5-methoxy-2-methylbenzo[d]oxazole](/img/structure/B8590583.png)






methanone](/img/structure/B8590622.png)

